Cyclohexane, 1-propenyl-
Overview
Description
Cyclohexane, 1-propenyl- is an organic compound with the molecular formula C9H16 and a molecular weight of 124.2233 g/mol . It is also known by other names such as propene, 1-cyclohexyl- and 1-cyclohexyl-1-propene . This compound is characterized by a cyclohexane ring substituted with a propenyl group, making it a member of the cycloalkane family.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane, 1-propenyl- can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane with propene under catalytic conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of cyclohexane, 1-propenyl- may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes steps such as distillation and purification to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon (Pd/C) to produce cyclohexane derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Halogenating Agents: Bromine (Br2), chlorine (Cl2)
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, reduced cyclohexane compounds, and halogenated cyclohexane derivatives .
Scientific Research Applications
Cyclohexane, 1-propenyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research into its potential pharmacological properties and its role in drug synthesis is ongoing.
Mechanism of Action
The mechanism of action of cyclohexane, 1-propenyl- involves its interaction with molecular targets and pathways within a chemical reaction. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, propyl-: Similar in structure but with a propyl group instead of a propenyl group.
Cyclohexane, methyl-: Contains a methyl group instead of a propenyl group.
Cyclohexane, ethyl-: Contains an ethyl group instead of a propenyl group.
Uniqueness
Cyclohexane, 1-propenyl- is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
[(E)-prop-1-enyl]cyclohexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3/b6-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHIMVFWYADCJJ-QHHAFSJGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5364-83-0 | |
Record name | Cyclohexane, 1-propenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005364830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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